molecular formula C28H31ClN4O3 B14793406 N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide

N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide

Cat. No.: B14793406
M. Wt: 507.0 g/mol
InChI Key: PCYDNGGBZWDDLU-UHFFFAOYSA-N
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Description

N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at various positions. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo

Properties

Molecular Formula

C28H31ClN4O3

Molecular Weight

507.0 g/mol

IUPAC Name

N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide

InChI

InChI=1S/C28H31ClN4O3/c1-17(2)36-26-11-10-21(14-24(26)29)28(35)31-22(15-30)13-19-6-8-20(9-7-19)25-16-33-12-4-5-23(18(3)34)27(33)32-25/h4-12,14,16-18,22,34H,13,15,30H2,1-3H3,(H,31,35)

InChI Key

PCYDNGGBZWDDLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CN)Cl

Origin of Product

United States

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